

An In-depth Technical Guide to Benzyl 4-oxoazetidine-2-carboxylate

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Compound of Interest

Compound Name: *Benzyl 4-oxoazetidine-2-carboxylate*

Cat. No.: *B1273849*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-oxoazetidine-2-carboxylate is a versatile synthetic intermediate playing a crucial role in the development of novel therapeutic agents. Its rigid four-membered β -lactam ring structure is a key building block in medicinal chemistry, particularly in the synthesis of carbapenems, penems, and other β -lactamase inhibitors. This document provides a comprehensive overview of the fundamental chemical and physical properties of **benzyl 4-oxoazetidine-2-carboxylate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications in drug discovery.

Core Properties

The basic properties of **benzyl 4-oxoazetidine-2-carboxylate** are summarized below. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly optical rotation, differ.

Physicochemical Data

Property	Value	Notes
Molecular Formula	C ₁₁ H ₁₁ NO ₃	
Molecular Weight	205.21 g/mol	[1][2]
Appearance	White to yellow powder or crystals	[1]
Melting Point	137-140 °C	For the (S)-enantiomer.[1][2]
Boiling Point	404.7 °C at 760 mmHg	Predicted value.
Flash Point	198.5 °C	
Solubility	Soluble in chloroform.	Inferred from optical rotation measurement conditions.[1]
Storage	Sealed in a dry environment at 2-8 °C.[3]	

Chirality and Optical Activity

Benzyl 4-oxoazetidine-2-carboxylate possesses a chiral center at the C2 position of the azetidine ring, and thus exists as two enantiomers, (R) and (S).

Enantiomer	Specific Rotation ([α])	Conditions
(S)-(-)-Benzyl 4-oxoazetidine-2-carboxylate	-41° to -45°	c = 3 in CHCl ₃ , at 20 °C.[1]

Synthesis and Purification

The synthesis of **benzyl 4-oxoazetidine-2-carboxylate** typically involves the cyclization of a protected aspartic acid derivative. A common starting material is L-aspartic acid, which allows for the stereospecific synthesis of the (S)-enantiomer.

Experimental Protocol: Synthesis of (S)-Benzyl 4-oxoazetidine-2-carboxylate

This protocol is a representative synthesis adapted from established methodologies for β -lactam formation.

Materials:

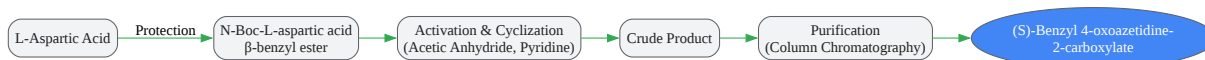
- N-tert-Butoxycarbonyl-L-aspartic acid β -benzyl ester
- Acetic anhydride
- Pyridine
- Ethyl acetate
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- **Activation and Cyclization:** To a solution of N-tert-butoxycarbonyl-L-aspartic acid β -benzyl ester (1 equivalent) in dry pyridine at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).
- **Washing:** Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure (S)-benzyl 4-oxoazetidine-2-carboxylate.

Synthesis Workflow



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Caption: Synthetic workflow for (S)-Benzyl 4-oxoazetidine-2-carboxylate.

Spectroscopic and Analytical Data

Accurate characterization of **benzyl 4-oxoazetidine-2-carboxylate** is crucial for its use in further synthetic steps. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for the title compound is not readily available in the public domain, the following are predicted chemical shifts based on its structure and data from closely related compounds.

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 7.30-7.40 (m, 5H, Ar-H)
 - δ 5.20 (s, 2H, $-\text{CH}_2\text{Ph}$)
 - δ 4.15 (dd, 1H, $J \approx 5.0, 2.5$ Hz, H-2)
 - δ 3.50 (dd, 1H, $J \approx 15.0, 5.0$ Hz, H-3a)
 - δ 3.00 (dd, 1H, $J \approx 15.0, 2.5$ Hz, H-3b)
 - δ (br s, 1H, N-H)

- ^{13}C NMR (CDCl_3 , 101 MHz):
 - δ 170.0 (C=O, ester)
 - δ 167.0 (C=O, lactam)
 - δ 135.0 (Ar-C)
 - δ 128.8, 128.6, 128.4 (Ar-CH)
 - δ 67.5 ($-\text{CH}_2\text{Ph}$)
 - δ 52.0 (C-2)
 - δ 45.0 (C-3)

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the presence of two distinct carbonyl stretching frequencies.

Functional Group	Wavenumber (cm^{-1})
N-H stretch	~3250
C=O stretch (β -lactam)	~1760
C=O stretch (ester)	~1740
C-O stretch	~1200

Mass Spectrometry (MS)

- Molecular Ion (M^+): $m/z = 205.0739$ (calculated for $\text{C}_{11}\text{H}_{11}\text{NO}_3$)
- Common Fragments:
 - $m/z = 91$ (C_7H_7^+ , tropylium ion)
 - Loss of benzyl group (-91)

- Loss of benzyloxycarbonyl group (-135)

Chemical Properties and Reactivity

The chemical reactivity of **benzyl 4-oxoazetidine-2-carboxylate** is dominated by the strained β -lactam ring and the acidity of the N-H proton.

Acidity

The pKa of the N-H proton in monocyclic β -lactams is significantly lower than that of typical secondary amines due to the electron-withdrawing effect of the adjacent carbonyl group. While an experimentally determined pKa for the title compound is not available, it is predicted to be around 13-14 in aqueous solution. This acidity allows for deprotonation with a suitable base, enabling N-alkylation or N-acylation reactions. The stability of β -lactams is pH-dependent, with maximum stability generally observed in slightly acidic conditions (pH 4-7).^[4]

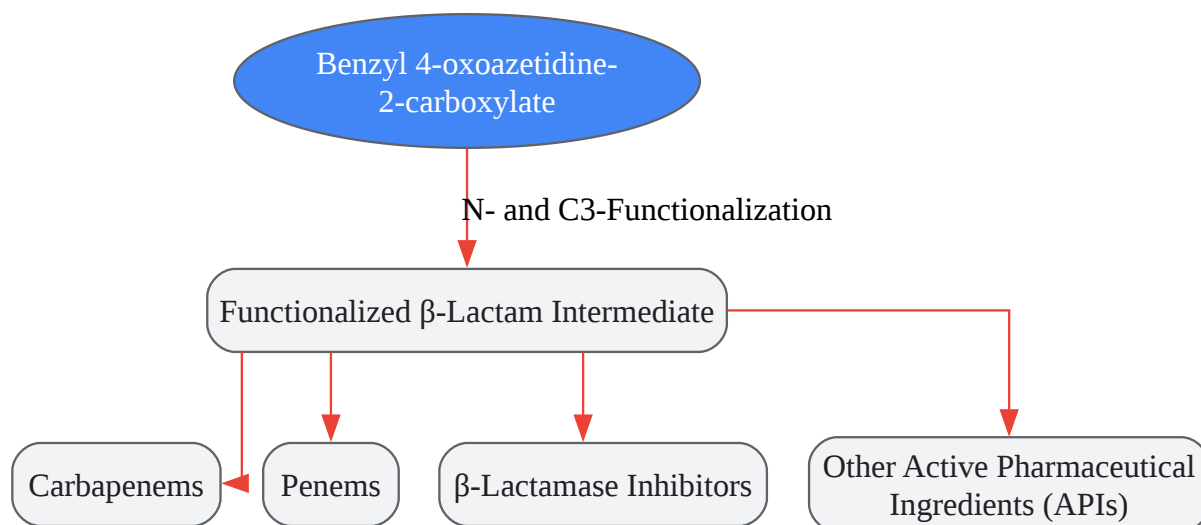
Ring Strain and Nucleophilic Attack

The four-membered ring of the β -lactam is highly strained, making the amide bond susceptible to nucleophilic attack and ring-opening reactions. This reactivity is the basis for the mechanism of action of β -lactam antibiotics and is also a key consideration in synthetic transformations.

Applications in Drug Development

Benzyl 4-oxoazetidine-2-carboxylate is a valuable chiral building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the construction of more complex β -lactam antibiotics.

Logical Relationship in Drug Synthesis



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Caption: Role as a precursor in synthesizing various β-lactam compounds.

It serves as a key intermediate in the synthesis of:

- Carbapenems and Penems: By introducing various substituents at the N1 and C3 positions, complex bicyclic structures characteristic of these potent antibiotics can be constructed.
- β-Lactamase Inhibitors: The azetidinone core is a common feature in molecules designed to inhibit the bacterial enzymes that confer resistance to β-lactam antibiotics.[5]
- Other Biologically Active Compounds: Its utility extends to the synthesis of NMDA receptor antagonists and other neurologically active compounds.[2]

Safety and Handling

Benzyl 4-oxoazetidine-2-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Conclusion

Benzyl 4-oxoazetidine-2-carboxylate is a cornerstone synthetic intermediate in the field of medicinal chemistry. Its well-defined stereochemistry and the inherent reactivity of the β -lactam ring provide a versatile platform for the synthesis of a diverse array of complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

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